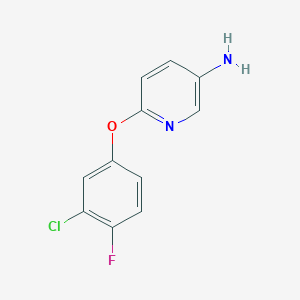
(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone
Descripción general
Descripción
“(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone” is a chemical compound with the CAS Number: 1249924-08-0 . It has a molecular weight of 254.71 . The IUPAC name for this compound is (4-chloro-2-fluorophenyl) (3-methyl-2-thienyl)methanone . It appears as a powder .
Molecular Structure Analysis
The InChI code for “(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone” is 1S/C12H8ClFOS/c1-7-4-5-16-12(7)11(15)9-3-2-8(13)6-10(9)14/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone” is a powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
Antibacterial Activity
(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone: has been studied for its potential antibacterial properties. Research indicates that compounds with similar structures have been synthesized and characterized to evaluate their effectiveness against bacterial strains. The antibacterial activity is often assessed through the synthesis of Schiff bases and their metal complexes, which can exhibit significant inhibitory effects on bacterial growth .
Synthesis of Schiff Bases
The compound is used in the synthesis of Schiff bases, which are an important class of organic compounds with a wide range of applications. These bases are typically prepared by the condensation of primary amines with aldehydes or ketones. The resulting compounds have been extensively studied for their antibacterial properties and are also used in various other fields such as catalysis, pigments, and as ligands in coordination chemistry .
Transition Metal Complexes
Transition metal complexes featuring (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone as a ligand are of interest in scientific research. These complexes can be synthesized and characterized to explore their structural properties and potential applications. Such complexes often exhibit unique electronic, magnetic, and catalytic properties, making them suitable for use in material science and industrial catalysis .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules with specific configurations. Its chemical structure allows for various reactions, including coupling reactions, which are fundamental in creating larger organic frameworks used in pharmaceuticals and agrochemicals .
Material Science
In material science, (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone can contribute to the development of new materials with desirable properties. Its molecular structure may be incorporated into polymers or small molecules to modify physical properties such as thermal stability, rigidity, and electronic characteristics .
Analytical Chemistry
The compound’s unique chemical signature makes it valuable in analytical chemistry for the development of novel detection methods. It can be used as a standard or reagent in chromatographic techniques to identify or quantify other substances based on its retention time and interaction with various phases .
Safety and Hazards
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFOS/c1-7-4-5-16-12(7)11(15)9-3-2-8(13)6-10(9)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIPPKFLQREUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)
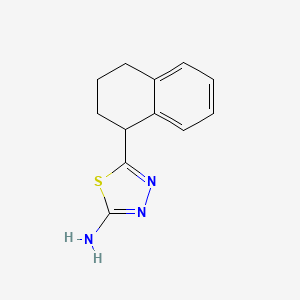
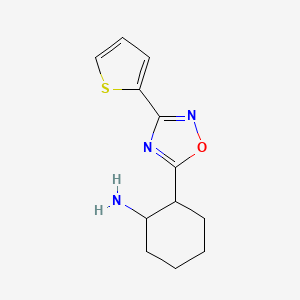
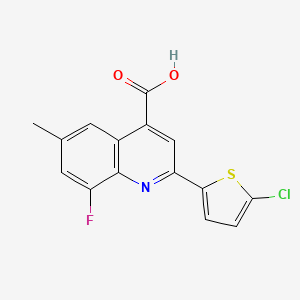
![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)
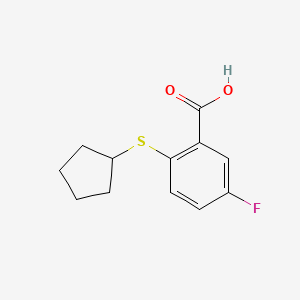
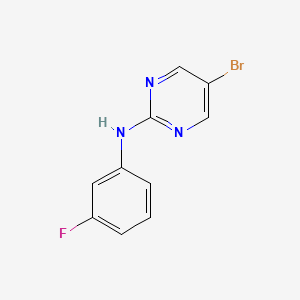
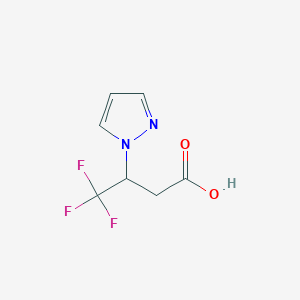
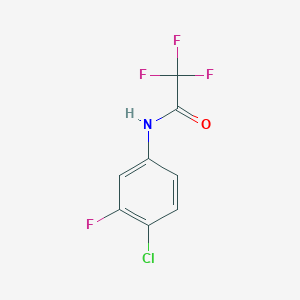

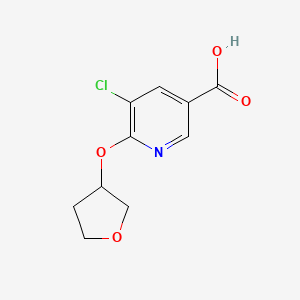
![2-[4-(2-Pyrimidyl)-1-piperazinyl]acetohydrazide](/img/structure/B1454411.png)
